2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

Oxathiine Regiochemistry Succinate Dehydrogenase

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate (molecular formula C₁₇H₁₃ClO₃S; molecular weight 332.8 g/mol) is a synthetic heterocyclic compound belonging to the 1,4-oxathiine class. Its core structure features a six-membered dihydro-1,4-oxathiine ring bearing a phenyl substituent at position 3 and a 2-chlorophenyl ester at the 2-carboxylate position.

Molecular Formula C17H13ClO3S
Molecular Weight 332.8 g/mol
Cat. No. B12173736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
Molecular FormulaC17H13ClO3S
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1CSC(=C(O1)C(=O)OC2=CC=CC=C2Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13ClO3S/c18-13-8-4-5-9-14(13)21-17(19)15-16(22-11-10-20-15)12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyKBNLBWQMHASWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate – Structural Identity and Procurement-Relevant Classification


2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate (molecular formula C₁₇H₁₃ClO₃S; molecular weight 332.8 g/mol) is a synthetic heterocyclic compound belonging to the 1,4-oxathiine class . Its core structure features a six-membered dihydro-1,4-oxathiine ring bearing a phenyl substituent at position 3 and a 2-chlorophenyl ester at the 2-carboxylate position. This regiochemical arrangement distinguishes it from the more extensively studied 3-carboxamide oxathiines—such as the commercial fungicide carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) and the anti-HIV agent oxathiin carboxanilide (UC84)—which place the carboxamide pharmacophore at ring position 3 rather than the carboxylate ester at position 2 [1][2]. The compound is cataloged primarily as a screening compound for drug discovery and agrochemical research, and a 4,4-dioxide derivative (CAS 1190266-17-1; MW 364.8 g/mol) is also commercially available .

Why 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate Cannot Be Interchanged with Common Oxathiine Analogs


Although the 1,4-oxathiine scaffold is shared with widely known compounds such as carboxin and oxathiin carboxanilide (UC84), three structural features of this compound preclude simple functional substitution. First, the 2-carboxylate ester regiochemistry places the carbonyl-bearing side chain at a position topologically distinct from the 3-carboxamide pharmacophore that defines both carboxin's succinate dehydrogenase (SDH) inhibition (I₅₀ = 0.32–0.5 µM against Rhizoctonia solani mitochondrial SDH) and UC84's HIV-1 reverse transcriptase inhibition (IC₅₀ = 4.3 µM) [1][2]. Positional isomerism in oxathiines is known to profoundly alter target binding: the 3-carboxamide orientation is critical for ubiquinone-site occupancy in SDH, and relocation of the carbonyl function to position 2 would reorient the key hydrogen-bonding and hydrophobic contacts within the enzyme pocket [3]. Second, the 2-chlorophenyl ester moiety introduces a hydrolytically labile ester linkage—in contrast to the more metabolically stable anilide bond of carboxin—creating distinct stability and release profiles. Studies on the structurally related oxathiin carboxanilide (NSC 615985) demonstrate that the oxathiin ring undergoes pH-dependent hydrolysis with a maximum aqueous shelf-life of approximately 16 days at 25 °C, while ester hydrolysis predominates under alkaline conditions [4]. Third, the non-oxidized sulfide form (lacking the 4,4-dioxide modification) exhibits different chemical reactivity and biological performance compared to the sulfone analogs: in carboxin series, oxidation to the 4,4-dioxide (oxycarboxin) converts poor rust activity into excellent rust control, demonstrating that sulfur oxidation state is a decisive activity determinant [5]. These structural distinctions mean that procurement decisions based solely on the oxathiine core—without accounting for regiochemistry, ester/amide linkage type, aryl ester substitution, and sulfur oxidation state—risk obtaining a compound with qualitatively different target engagement, stability, and application suitability.

Quantitative Differentiation Evidence: 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate vs. Closest Analogs


Evidence 1: 2-Carboxylate Ester Regiochemistry Distinguishes This Compound from the 3-Carboxamide Pharmacophore of Carboxin and UC84

The target compound bears the carbonyl function at the oxathiine 2-position as a carboxylate ester, whereas carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) and UC84 (oxathiin carboxanilide) place the carboxamide at the 3-position. This positional isomerism is not a minor structural variation: in the carboxin series, the 3-carboxanilide orientation is essential for occupying the ubiquinone-binding pocket of succinate dehydrogenase (SDH), and relocation of the carbonyl to position 2 reorients all key hydrogen-bonding and hydrophobic contacts [1]. Carboxin's I₅₀ against Rhizoctonia solani mitochondrial SDH is 0.32–0.5 µM, a potency directly attributable to its 3-carboxamide geometry [2]. The 2-carboxylate ester of the target compound would present the ester carbonyl and the 2-chlorophenoxy group in a spatial arrangement incompatible with the same SDH binding mode, potentially redirecting target selectivity toward enzymes that accommodate a 2-substituted oxathiine pharmacophore, such as certain xanthine oxidase inhibitors identified in patent literature [3].

Oxathiine Regiochemistry Succinate Dehydrogenase

Evidence 2: 2-Chlorophenyl Ester Substituent Provides Differentiated Physicochemical Properties Relative to Fluoro, Bromo, and Para-Chloro Analogs

Among the 2-halophenyl ester series of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate, the 2-chlorophenyl compound occupies an intermediate position in terms of steric bulk, lipophilicity, and leaving-group ability relative to the 2-fluoro and 2-bromo analogs. The 2-fluorophenyl analog (MW 316.3 g/mol) has a smaller, more electronegative halogen that reduces lipophilicity and ester hydrolytic lability; the 2-bromophenyl analog (MW 377.3 g/mol) introduces a larger, more polarizable halogen with increased steric hindrance and a better leaving group for nucleophilic displacement [1]. The 2-chlorophenyl ester (MW 332.8 g/mol) balances these properties: chlorine's intermediate electronegativity (Pauling 3.16 vs. F 3.98 and Br 2.96) modulates ester carbonyl electrophilicity and hydrolysis rate, while its van der Waals radius (~175 pm vs. F ~147 pm and Br ~185 pm) provides intermediate steric shielding of the ester linkage . The para-chloro isomer (4-chlorophenyl analog) differs in the position of chlorine substitution, which alters the electronic resonance effect on the ester oxygen and changes molecular dipole moment—a factor known to influence membrane permeability and protein binding in drug-like molecules . The parent carboxylic acid (3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid; MW 222.26 g/mol; CAS 166270-89-9) lacks the ester moiety entirely and has significantly different solubility and reactivity profiles .

Oxathiine Halogen substitution Lipophilicity

Evidence 3: Ester vs. Amide Linkage Determines Differential Hydrolytic Stability and Release Kinetics Compared to Carboxin-Class Compounds

The target compound contains a carboxylate ester linkage (2-chlorophenyl ester) connecting the oxathiine core to the aryl group, whereas carboxin and UC84 contain carboxanilide (amide) linkages. This functional group difference has direct consequences for aqueous stability and metabolic susceptibility. For the structurally related oxathiin carboxanilide (NSC 615985; containing both an oxathiine ring and an ester linkage), detailed pH-rate profiling demonstrated that the compound undergoes specific acid- and base-catalyzed hydrolysis, with a pH-independent degradation pathway between pH 5 and 7, yielding a maximum aqueous shelf-life of approximately 16 days at 25 °C [1]. Under alkaline conditions, ester hydrolysis predominates as the primary degradation route, whereas under acidic conditions, water addition to the oxathiin ring and subsequent ring-opening is the dominant pathway [1]. Carboxin's anilide bond, by contrast, is substantially more resistant to hydrolysis, conferring the metabolic stability required for systemic fungicidal activity in planta [2]. This differential lability means the 2-chlorophenyl ester compound is inherently less suitable for applications requiring prolonged environmental or physiological persistence but may be advantageous as a controlled-release moiety or pro-drug where timed ester hydrolysis is desired [3]. The oxathiin ring hydrolysis kinetics are pH-dependent: below pH 3.5, hydrolysis proceeds via protonation followed by water addition to the 2-carbon; above pH 10.0, hydroxide addition to the 2-carbon dominates; between pH 4.0 and 9.0, both mechanisms contribute [4].

Oxathiine Ester hydrolysis Stability

Evidence 4: Non-Oxidized Sulfide vs. 4,4-Dioxide Oxidation State Critically Impacts Biological Activity Profile

The target compound exists in the non-oxidized sulfide form (sulfur at the oxathiine 1-position), whereas a 4,4-dioxide derivative (CAS 1190266-17-1; MW 364.8 g/mol; C₁₇H₁₃ClO₅S) is also commercially available . In the well-characterized carboxin series, the oxidation state of the ring sulfur atom is a decisive determinant of fungicidal spectrum and potency. Hardison (1971) compared twelve oxathiin analogs and demonstrated that carboxin (sulfide form) exhibited poor activity against stripe rust (Puccinia striiformis), fair activity against flag smut (Urocystis agropyri), and poor activity against stripe smut (Ustilago striiformis), whereas oxycarboxin (the 4,4-dioxide) showed excellent rust control and good stripe smut activity, eradicating U. agropyri [1]. The monoxide form (F831) was superior to carboxin for rust but inferior to oxycarboxin for all three diseases [1]. Mathre (1971) further showed that oxidation of the sulfur atom greatly reduced toxicity of the compound in certain contexts, with the monoxide retaining more activity than the dioxide in specific metabolic inhibition assays [2]. The 2-chlorophenyl ester compound in its non-oxidized sulfide form is therefore predicted to exhibit a qualitatively different—and likely narrower—biological activity spectrum compared to its 4,4-dioxide counterpart, a consideration directly relevant for procurement decisions in agrochemical screening programs.

Oxathiine Sulfur oxidation Structure-activity

Evidence 5: 3-Phenyl Substituent on the Oxathiine Ring Differentiates Biological Profile from 2-Methyl-Substituted Carboxin Analogs

The target compound bears a phenyl group at the oxathiine 3-position, whereas the prototypical fungicide carboxin carries a methyl group at the equivalent 2-position (with the carboxamide at position 3). In the context of oxathiin carboxanilide anti-HIV agents, Hahn et al. (2000) systematically compared heterocyclic carboxylic acids where the methyl group was replaced by either lipophilic trifluoromethyl or bulky phenyl substituents [1]. Their findings demonstrated that compounds bearing a phenyl substituent in the heterocyclic ring showed lower inhibitory activity against HIV-1 than the corresponding methyl-substituted compounds: the bulky phenyl group reduced antiviral potency relative to the methyl-bearing UC84 prototype [1]. However, the phenyl-substituted oxathiins retained activity against other viruses including poliovirus type 1 (PV-1), coxsackie B virus type 3 (CoxB-3), and herpes simplex virus type 1 (HSV-1), indicating that the phenyl substitution redirects rather than eliminates biological activity [1]. The target compound's 3-phenyl substituent additionally distinguishes it from 2-phenyl-1,4-oxathiin-3-carboxylic acid analogs (CAS 61379-06-4), where the phenyl group occupies a different ring position and generates a distinct isomer with different chemical properties .

Oxathiine Phenyl substitution Antiviral activity

Evidence 6: Ortho-Chlorine Substitution on the Phenyl Ester Influences Enzymatic Hydrolysis Rate and Potential Prodrug Activation Kinetics

The 2-chlorophenyl ester moiety is a recognized structural feature in prodrug design and enzyme substrate studies, where the ortho-chlorine atom modulates both the electronic environment of the ester carbonyl and the steric accessibility of the ester linkage to hydrolytic enzymes. Studies on the kinetics and mechanism of hydrolysis of the 2-chlorophenyl ester of uridine 3'-monophosphate demonstrated that the 2-chlorophenyl group functions as a good leaving group, with departure likely occurring in a concerted manner with nucleophilic attack [1]. The 2-chlorophenyl ester hydrolyzes at a rate distinct from the corresponding methyl ester, establishing that the chlorophenyl moiety provides tunable release kinetics [1]. In the context of the oxathiine scaffold, the 2-chlorophenyl ester of the target compound is expected to undergo esterase-mediated hydrolysis to release the parent 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid (MW 222.26 g/mol; CAS 166270-89-9), which itself has been described as a versatile small-molecule scaffold . This property positions the target compound as a potential ester prodrug of the parent acid, with the 2-chlorophenyl group serving as a lipophilic carrier that enhances membrane permeability (estimated XLogP3 of the bromophenyl analog is 4.7, suggesting the chlorophenyl analog is similarly lipophilic) while being cleavable by intracellular esterases.

Oxathiine 2-Chlorophenyl ester Hydrolysis kinetics

Recommended Application Scenarios for 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate Based on Differentiation Evidence


Scenario A: Non-SDH Target Screening in Antiviral and Xanthine Oxidase Inhibitor Discovery Programs

The 2-carboxylate ester regiochemistry of this compound makes it unsuitable for succinate dehydrogenase (SDH)-targeted fungicide screening (which requires the 3-carboxamide geometry of carboxin), but it positions the compound favorably for screening against alternative enzyme targets. Patent literature identifies oxathiine-containing compounds as xanthine oxidase inhibitors, and the 3-phenyl substituent on the oxathiine ring—as characterized by Hahn et al. (2000)—redirects antiviral activity away from HIV-1 and toward other viruses including poliovirus type 1 (PV-1), coxsackie B virus type 3 (CoxB-3), and herpes simplex virus type 1 (HSV-1) [1]. Screening programs targeting these viral pathogens or xanthine oxidase should prioritize this 2-carboxylate ester scaffold over 3-carboxamide carboxin analogs, which are optimized for SDH engagement rather than these alternative targets.

Scenario B: Ester Prodrug Design for Intracellular Delivery of 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic Acid

The 2-chlorophenyl ester linkage provides a hydrolytically cleavable moiety that can serve as a prodrug strategy for delivering the parent 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid (MW 222.26 g/mol; CAS 166270-89-9) into cells. The enhanced lipophilicity conferred by the 2-chlorophenyl group (estimated XLogP3 ~4.7 based on the bromophenyl analog) improves membrane permeability relative to the free carboxylic acid, while intracellular esterases can cleave the ester to release the active acid scaffold . Studies on 2-chlorophenyl ester hydrolysis kinetics confirm that the ortho-chlorine provides a good leaving group with tunable release rates distinct from methyl or other alkyl esters [2]. Researchers developing intracellular-targeted oxathiine-based agents should select this ester over the free acid or amide-linked analogs when membrane permeability is rate-limiting.

Scenario C: Comparative Physicochemical Screening Across the 2-Halophenyl Ester Series for SAR and Lead Optimization

The 2-chlorophenyl compound occupies a strategic intermediate position within the 2-halophenyl ester series (F, Cl, Br) that is valuable for structure-activity relationship (SAR) campaigns. With a molecular weight of 332.8 g/mol—midway between the 2-fluorophenyl (316.3 g/mol) and 2-bromophenyl (377.3 g/mol) analogs—and chlorine's intermediate electronegativity (Pauling 3.16), this compound enables systematic exploration of halogen-dependent effects on target binding, metabolic stability, and cellular permeability without the synthetic complexity of preparing entirely new scaffolds [3]. Procurement of the full F/Cl/Br series allows medicinal chemists to correlate halogen physicochemical parameters (size, electronegativity, lipophilicity) with biological activity, a standard practice in lead optimization that requires all three analogs to establish quantitative SAR trends.

Scenario D: Sulfur Oxidation State-Dependent Activity Profiling in Agrochemical Fungicide Discovery

The availability of both the non-oxidized sulfide form (target compound) and the 4,4-dioxide derivative (CAS 1190266-17-1) enables parallel testing of sulfur oxidation state effects on fungicidal spectrum—a critical SAR dimension established by Hardison (1971) and Mathre (1971) in the carboxin series [4]. In the carboxin class, the sulfide form shows poor rust control while the dioxide (oxycarboxin) shows excellent rust and good smut control, with the monoxide providing intermediate activity [4]. Agrochemical screening programs should procure both oxidation states simultaneously and test against a panel of basidiomycete pathogens (rusts and smuts) to determine whether the 2-carboxylate ester series recapitulates the oxidation-dependent activity switching observed in the 3-carboxamide carboxin series. This parallel procurement strategy avoids the risk of false negatives that would arise from testing only the non-oxidized form against rust pathogens.

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